ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
CAS No.:
Cat. No.: VC13645814
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrN2O2 |
|---|---|
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | ethyl 2-bromo-1-methylimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-10(2)7(8)9-5/h4H,3H2,1-2H3 |
| Standard InChI Key | FRFGCYPIOPYCIK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C(=N1)Br)C |
| Canonical SMILES | CCOC(=O)C1=CN(C(=N1)Br)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s imidazole ring is substituted at three positions:
-
1-Position: A methyl group (-CH₃) provides steric protection and influences electronic properties.
-
2-Position: A bromine atom (-Br) serves as a leaving group, enabling nucleophilic substitution reactions.
-
4-Position: An ethyl ester (-COOCH₂CH₃) enhances solubility in organic solvents and permits further functionalization via hydrolysis or transesterification .
The planar imidazole ring facilitates π-π interactions, while the bromine’s electron-withdrawing nature polarizes the ring, increasing reactivity at the 2-position.
Spectroscopic and Computational Data
SMILES Notation: CCOC(=O)C1=CN(C(=N1)Br)C
InChIKey: FRFGCYPIOPYCIK-UHFFFAOYSA-N
Predicted Collision Cross-Sections (CCS):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 232.99202 | 146.0 |
| [M+Na]⁺ | 254.97396 | 147.9 |
| [M+NH₄]⁺ | 250.01856 | 149.2 |
| [M-H]⁻ | 230.97746 | 144.0 |
| Data from ion mobility spectrometry predictions highlight its gas-phase stability . |
Synthesis and Purification
Bromination of Imidazole Precursors
The most common synthesis involves brominating 1-methyl-1H-imidazole-4-carboxylate using N-bromosuccinimide (NBS) in dichloromethane at room temperature. The reaction proceeds via radical mechanisms, with AIBN (azobisisobutyronitrile) occasionally employed as an initiator. Key steps include:
-
Dissolving the precursor in anhydrous dichloromethane.
-
Adding NBS portion-wise under inert atmosphere.
-
Monitoring reaction progress via thin-layer chromatography (TLC).
-
Isolating the product through column chromatography or recrystallization.
Yield: Reported yields range from 65–75%, with purity >95% confirmed by HPLC.
Industrial-Scale Production
Continuous flow reactors optimize large-scale synthesis by enhancing heat transfer and reducing side reactions. Automated systems control parameters such as temperature, residence time, and reagent stoichiometry, achieving batch-to-batch consistency.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at C2 undergoes SₙAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides. For example:
This reactivity is exploited to synthesize analogs for drug discovery.
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:
The resulting acid serves as a precursor for amide coupling or metal-organic frameworks.
Cross-Coupling Reactions
Applications in Research and Industry
Pharmaceutical Intermediate
-
Antimicrobial Agents: Structural analogs inhibit bacterial efflux pumps.
-
Anticancer Candidates: Brominated imidazoles interfere with kinase signaling pathways.
Materials Science
The compound’s planar structure and halogen bond-forming capacity make it a ligand in luminescent coordination polymers.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| SMILES | CCOC(=O)C1=CN(C(=N1)Br)C |
| Melting Point | Not reported |
| Storage Conditions | 2–8°C (inert atmosphere) |
| Solubility | Soluble in DCM, THF, DMF |
Future Research Directions
-
Biological Screening: Systematic evaluation of antimicrobial, antiviral, and anticancer properties.
-
Process Optimization: Developing solvent-free bromination protocols to enhance sustainability.
-
Computational Modeling: DFT studies to predict reactivity and guide synthetic routes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume